molecular formula C9H11Cl2N B2595827 1-(2,4-Dichlorophenyl)propan-2-amine CAS No. 32560-77-3

1-(2,4-Dichlorophenyl)propan-2-amine

Cat. No.: B2595827
CAS No.: 32560-77-3
M. Wt: 204.09
InChI Key: WFXOKSCQUWGEEH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)propan-2-amine is a substituted phenethylamine derivative featuring a dichlorophenyl ring (chlorine atoms at positions 2 and 4) and a primary amine group on the propane backbone. Substituted phenethylamines are known for their diverse biological activities, particularly in central nervous system (CNS) modulation, depending on substituent patterns .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXOKSCQUWGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32560-77-3
Record name 1-(2,4-dichlorophenyl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dichlorophenyl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with nitroethane to form 2,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dichlorophenylacetone, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Chlorine vs. Methoxy/Fluoro : Chlorine atoms increase electronegativity and lipophilicity (logP), enhancing membrane permeability. Methoxy groups (electron-donating) may reduce metabolic oxidation compared to halogens .
  • Positional Isomerism : The 2,4-dichloro substitution in the target compound contrasts with 4-chloro () and 2,5-dimethoxy-4-propyl (DOPR, ). Positional changes significantly alter steric and electronic interactions with biological targets .

Pharmacological Implications :

  • Compounds like DOF and DOPR () are reported as psychoactive substances, suggesting that halogenation and methoxy substitution on the phenyl ring are critical for serotonin/dopamine receptor modulation. The dichlorophenyl variant may exhibit similar activity but with altered potency or selectivity .

Agrochemical Potential: The phenoxy group in N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine () is common in herbicides and insecticides, implying that this compound could serve as a precursor in agrochemical synthesis .

Biological Activity

1-(2,4-Dichlorophenyl)propan-2-amine, commonly known as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems and its antifungal properties.

Chemical Structure and Properties

The compound's chemical formula is C9H10Cl2NC_9H_{10}Cl_2N, indicating the presence of two chlorine atoms on the phenyl ring. This substitution pattern is significant for its biological activity, influencing both binding affinity and selectivity for various receptors.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the following areas:

  • Neurotransmitter Interaction : The compound has been shown to interact with serotonin and dopamine receptors, which may contribute to its psychoactive effects.
  • Antifungal Activity : Research indicates that this compound displays significant antifungal properties, particularly against Candida species.

Antifungal Activity

A study evaluated the efficacy of this compound against various strains of Candida, including fluconazole-resistant strains. The results are summarized in the following table:

Strain Minimum Inhibitory Concentration (MIC) Comparison with Fluconazole
Candida albicans0.125 µg/mLMore effective than fluconazole
Candida parapsilosis< 0.016 µg/mLSignificantly lower MIC than fluconazole
Candida tropicalis0.5 µg/mLComparable to fluconazole

The study demonstrated that treatment with this compound significantly improved survival rates in a murine model of systemic candidiasis compared to control groups .

Case Studies

In a controlled experiment involving immunocompromised mice infected with C. albicans, the compound was administered intraperitoneally at varying dosages. The findings indicated:

  • Mice treated with 30 mg/kg showed a survival rate significantly higher than the control group (p < 0.01).
  • A dosage of 20 mg/kg administered three times daily was more effective than a higher dosage given twice daily (p < 0.05) .

The antifungal mechanism appears to involve the inhibition of phospholipase A2 (PLA2) activity in Candida species. This inhibition disrupts membrane integrity and impairs fungal growth:

  • PLA2 activity was inhibited by approximately 34% at a concentration of 10 µM for the compound compared to control .

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